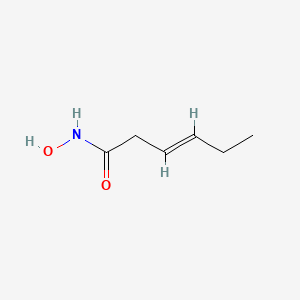
(E)-N-hydroxyhex-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-hydroxyhex-3-enamide is an organic compound characterized by the presence of a hydroxyl group attached to the nitrogen atom of an amide, with a double bond between the third and fourth carbon atoms in the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxyhex-3-enamide typically involves the following steps:
Starting Materials: The synthesis begins with hex-3-enoic acid and hydroxylamine.
Activation of the Carboxylic Acid: Hex-3-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Amide Bond: The activated hex-3-enoic acid reacts with hydroxylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-hydroxyhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro compound.
Reduction: The double bond in the hexane chain can be reduced to form N-hydroxyhexanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of nitrosohex-3-enamide or nitrohex-3-enamide.
Reduction: Formation of N-hydroxyhexanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-N-hydroxyhex-3-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (E)-N-hydroxyhex-3-enamide exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxyhexanamide: Lacks the double bond present in (E)-N-hydroxyhex-3-enamide.
N-hydroxyhex-2-enamide: Has the double bond between the second and third carbon atoms.
N-hydroxyhex-4-enamide: Has the double bond between the fourth and fifth carbon atoms.
Uniqueness
This compound is unique due to the position of its double bond, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(E)-N-hydroxyhex-3-enamide |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5-6(8)7-9/h3-4,9H,2,5H2,1H3,(H,7,8)/b4-3+ |
Clé InChI |
CHOFZIYCTUITDS-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CC(=O)NO |
SMILES canonique |
CCC=CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















